DL-Methioninol

概要

説明

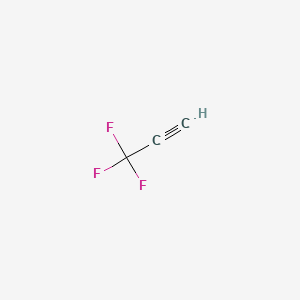

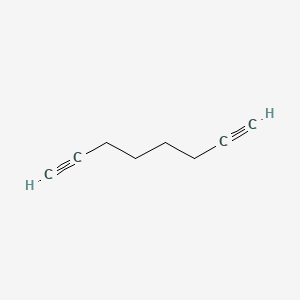

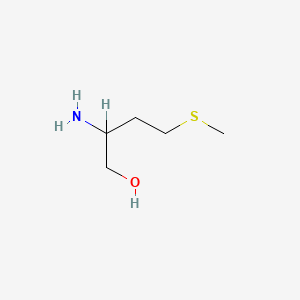

DL-Methioninol is a compound with the molecular formula C5H13NOS . It is also known by other synonyms such as 2-amino-4-methylsulfanylbutan-1-ol . It is a methionine derivative that has been shown to inhibit SDK and TREK-1 channels in COS cells .

Synthesis Analysis

DL-Methioninol is produced from petroleum to fortify livestock feed . The highest L-methionine concentration from natural sources reached so far amounts to 35 g/L and is published as a patent using a GMO of Escherichia coli .Molecular Structure Analysis

The molecular structure of DL-Methioninol has been studied using various methods. For example, Hirshfeld surface analysis and two-dimensional (2D) fingerprint plots of dl-methionine polymorphs were investigated using combined crystallographic methods .Chemical Reactions Analysis

Chemical reactions of methionine, useful for spectral-analytical purposes (spectroscopic methods (SM)), have been reviewed . A suitable mechanism was proposed in which oxidant was involved in the formation of adduct (K2) which is formed by reacting with dl-methioninol in a prior equilibrium step .Physical And Chemical Properties Analysis

DL-Methioninol is a colorless oil . Its molecular weight is 135.23 g/mol . It has a faint natural gas-like odor .科学的研究の応用

Nutritional Supplementation in Animal Feed

- Growth and Muscle Development in Pigs : Research by (Yang et al., 2018) compared the effects of DL-Methionine and L-Methionine on pigs' growth. They found no significant differences in growth performance, suggesting that both forms are effective for swine nutrition.

- Antioxidant Capacity in Chickens : A study by (Tang et al., 2011) investigated the antioxidant properties of DL-Methionine in chickens. Their results indicated a potential for improving the antioxidant status in poultry diets.

Biochemical and Physiological Effects

- S-Adenosyl-l-methionine Production : DL-Methionine was used as a substrate in a study by (Ren et al., 2017) to produce S-Adenosyl-l-methionine, a significant compound in metabolism. This indicates its utility in biochemical processes.

- Methionine Metabolism in Cells : (Zuo et al., 2019) explored how different sources of Methionine, including DL-Methionine, affect Methionine metabolism in intestinal cells. This research contributes to understanding Methionine's role at the cellular level.

Comparative Studies of Methionine Sources

- Comparisons in Animal Diets : Several studies have compared DL-Methionine with other Methionine sources in animal diets. For instance, (Weerden et al., 1983) compared DL-Methionine with DL-methionine hydroxy analogue, finding differences in bioavailability and utilization in broilers.

Industrial Applications

- In Industrial Fermentation Processes : DL-Methionine's role in industrial processes like fermentation is highlighted in studies like (Ren et al., 2017), where it was used as a cost-effective substrate for S-Adenosyl-l-methionine production.

Safety And Hazards

将来の方向性

DL-Methioninol has been used in animal feed and food. Evonik is expanding its capacity to produce MetAMINO (DL-methionine) on Jurong Island, Singapore, by 40,000 metric tons to around 340,000 metric tons per year . It is also being studied for its potential benefits in slowing the progression of neurodegenerative processes by maintaining mitochondrial functionality .

特性

IUPAC Name |

2-amino-4-methylsulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQJGZAEWQQAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951606 | |

| Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Methioninol | |

CAS RN |

502-83-0, 16720-80-2, 2899-37-8 | |

| Record name | Methioninol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(methylthio)-1-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016720802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16720-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHIONINOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ2SE6BAU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide](/img/structure/B1345457.png)